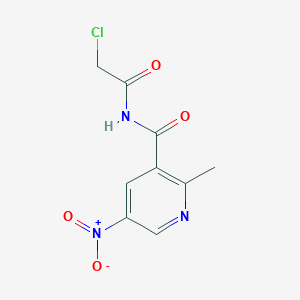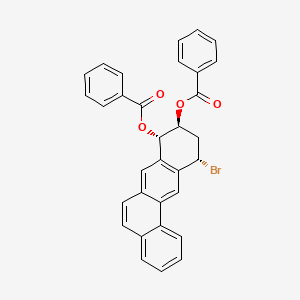
Benz(a)anthracene-8,9-diol, 11-bromo-8,9,10,11-tetrahydro-, dibenzoate, (8alpha,9beta,11alpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene-8,9-diol, 11-bromo-8,9,10,11-tetrahydro-, dibenzoate, (8alpha,9beta,11alpha)-: is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene-8,9-diol, 11-bromo-8,9,10,11-tetrahydro-, dibenzoate, (8alpha,9beta,11alpha)- typically involves multi-step organic reactions. The process begins with the preparation of the core benz(a)anthracene structure, followed by the introduction of hydroxyl groups at the 8 and 9 positions. Bromination at the 11 position is achieved using brominating agents such as N-bromosuccinimide (NBS). The final step involves the esterification of the hydroxyl groups with benzoic acid to form the dibenzoate ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the aromatic rings, leading to dehalogenation or hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium azide (NaN3) in polar aprotic solvents.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Dehalogenated or hydrogenated derivatives.
Substitution: Compounds with new functional groups replacing the bromine atom.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its potential biological activity, including anti-cancer properties.
- Used in studies related to DNA intercalation and mutagenesis.
Medicine:
- Explored for its potential as a therapeutic agent in cancer treatment.
- Studied for its effects on cellular pathways and mechanisms of action.
Industry:
- Utilized in the development of advanced materials, such as organic semiconductors.
- Applied in the synthesis of dyes and pigments .
Mécanisme D'action
The mechanism of action of Benz(a)anthracene-8,9-diol, 11-bromo-8,9,10,11-tetrahydro-, dibenzoate, (8alpha,9beta,11alpha)- involves its interaction with cellular components at the molecular level. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The bromine atom and hydroxyl groups play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Benz(a)anthracene: The parent compound without the additional functional groups.
Dibenzo[a,l]pyrene: Another polycyclic aromatic hydrocarbon with similar structural features.
Chrysene: A related compound with fewer aromatic rings.
Uniqueness: Benz(a)anthracene-8,9-diol, 11-bromo-8,9,10,11-tetrahydro-, dibenzoate, (8alpha,9beta,11alpha)- is unique due to the presence of both hydroxyl and bromine functional groups, which confer distinct chemical reactivity and biological activity. The dibenzoate ester further enhances its solubility and stability, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
60968-14-1 |
|---|---|
Formule moléculaire |
C32H23BrO4 |
Poids moléculaire |
551.4 g/mol |
Nom IUPAC |
[(8S,9S,11S)-8-benzoyloxy-11-bromo-8,9,10,11-tetrahydrobenzo[a]anthracen-9-yl] benzoate |
InChI |
InChI=1S/C32H23BrO4/c33-28-19-29(36-31(34)21-10-3-1-4-11-21)30(37-32(35)22-12-5-2-6-13-22)27-17-23-16-15-20-9-7-8-14-24(20)25(23)18-26(27)28/h1-18,28-30H,19H2/t28-,29-,30-/m0/s1 |
Clé InChI |
RPPYHVHWFLREQQ-DTXPUJKBSA-N |
SMILES isomérique |
C1[C@@H]([C@H](C2=C([C@H]1Br)C=C3C(=C2)C=CC4=CC=CC=C43)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
SMILES canonique |
C1C(C(C2=C(C1Br)C=C3C(=C2)C=CC4=CC=CC=C43)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14619478.png)

![5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)-](/img/structure/B14619490.png)
![1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene](/img/structure/B14619498.png)
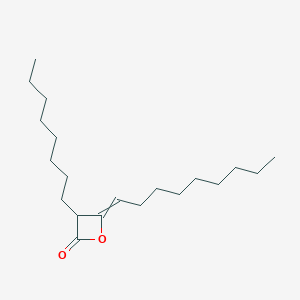
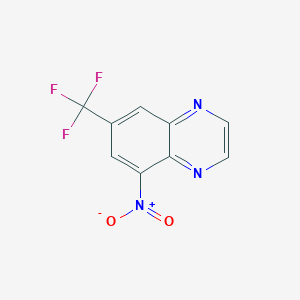
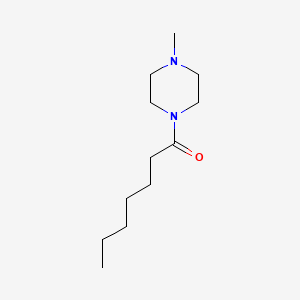
![5-Methyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14619527.png)
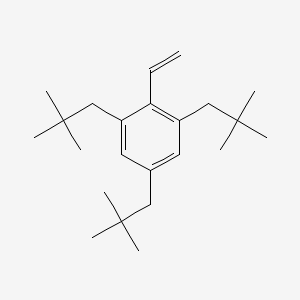

![N-[4-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-c]pyridin-6-yl]acetamide](/img/structure/B14619552.png)
